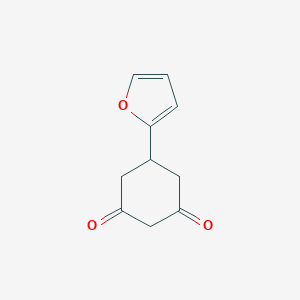

1,3,4,5-四氢-2H-1,4-苯并二氮杂卓-2-酮

描述

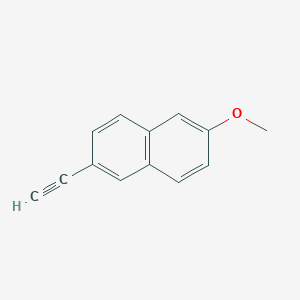

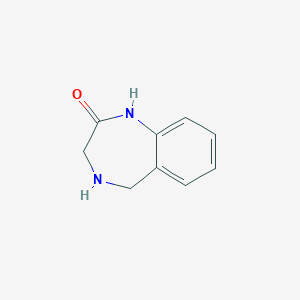

1,3,4,5-Tetrahydro-2H-1,4-benzodiazepin-2-one is a chemical compound that belongs to the benzodiazepine class, which is known for its broad spectrum of biological activities, including anxiolytic, anticonvulsant, and analgesic effects. These compounds are recognized for their ability to bind to benzodiazepine receptors and have been the subject of extensive pharmacological studies .

Synthesis Analysis

Several methods have been developed for the synthesis of tetrahydro-1,4-benzodiazepin-2-one derivatives. One approach involves the synthesis of 4-N-alkylamino derivatives and corresponding ammonium quaternary salts, which were evaluated for psychotropic activity . Another method includes the enantioselective synthesis of 4-substituted derivatives through chiral Lewis base-catalyzed hydrosilylation, yielding products with high enantioselectivity . Additionally, a one-pot synthesis method using a sequential Ugi 4CC/Staudinger/aza-Wittig reaction has been reported . A five-component condensation reaction has also been utilized to synthesize 2-aryl derivatives with antibacterial activities . Moreover, cycloaddition reactions have been employed to create 2a,4-disubstituted derivatives .

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated using various analytical techniques. For instance, the absolute configuration of one of the enantioselectively synthesized products was determined by X-ray crystallographic analysis . Similarly, the structure of a synthesized compound was confirmed unambiguously by single-crystal X-ray analysis . The crystal and molecular structure of a 5-(3-methylbenzoyl) derivative was studied, revealing intermolecular hydrogen bonding and π-π interactions, which were further analyzed using Hirshfeld surface analysis .

Chemical Reactions Analysis

The chemical reactivity of tetrahydro-1,4-benzodiazepin-2-one derivatives has been explored in various reactions. For example, the reactions of 2,3-dihydro-1H-1,5-benzodiazepines with chloroacetyl chlorides have been studied, leading to the synthesis of azeto[1,2-a][1,5]benzodiazepin-1(2H)-ones, with some cases showing ring contraction .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their pharmacological activities. The synthesized derivatives have been characterized using techniques such as IR spectroscopy, mass spectrometry, 1H NMR, and 13C NMR . The electronic properties were also studied using density functional theory calculations, which included frontier molecular orbital energies and molecular electrostatic potential maps to identify chemical reactive sites .

科学研究应用

抗HIV活性

该化合物已被证明能显著抑制HIV-1复制 . 它属于一系列称为1,3,4,5-四氢-2H-1,4-苯并二氮杂卓-2-酮(TBO)的化合物,这些化合物已显示出显著的抗HIV-1活性 .

新型苯并二氮杂卓衍生物的合成

该化合物用于合成新的苯并二氮杂卓衍生物,这些衍生物被怀疑具有多种药理活性 .

抗惊厥活性

从该化合物合成的新的1,3,4,5-四氢-6-烷氧基-2H-1-苯并氮杂卓-2-酮衍生物已进行抗惊厥活性的筛选。 这些活性使用最大电休克(MES)试验、皮下戊四氮(scPTZ)试验和转轮神经毒性试验进行评估 .

作用机制

Target of Action

It has been shown to possess significant anti-hiv-1 activity , suggesting that it may interact with proteins involved in the HIV-1 replication process.

Mode of Action

It is known to inhibit HIV-1 replication

Biochemical Pathways

The biochemical pathways affected by 1,3,4,5-Tetrahydro-2H-1,4-benzodiazepin-2-one are likely related to the HIV-1 replication process, given its demonstrated anti-HIV-1 activity . .

Pharmacokinetics

Its physical and chemical properties such as melting point (143-144 °c), boiling point (3390±210 °C), and solubility in DMSO and methanol can influence its bioavailability.

Result of Action

The result of the action of 1,3,4,5-Tetrahydro-2H-1,4-benzodiazepin-2-one is the inhibition of HIV-1 replication . This suggests that it may have potential therapeutic applications in the treatment of HIV-1 infections.

Action Environment

The action, efficacy, and stability of 1,3,4,5-Tetrahydro-2H-1,4-benzodiazepin-2-one can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the temperature . .

安全和危害

Safety precautions for handling TBO include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

未来方向

属性

IUPAC Name |

1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c12-9-6-10-5-7-3-1-2-4-8(7)11-9/h1-4,10H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROXAFEIDZVHGFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2NC(=O)CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70171291 | |

| Record name | Tetrahydro-1,4-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70171291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1824-72-2 | |

| Record name | Tetrahydro-1,4-benzodiazepin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001824722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydro-1,4-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70171291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of TBO derivatives in the context of HIV research?

A: TBO derivatives are structurally similar to 4,5,6,7-Tetrahydro-5-methylimidazo[4,5,1-jk][1,4]benzodiazepin-2(1H)-ones (TIBO) compounds, which have demonstrated significant anti-HIV-1 activity [, ]. Researchers investigated TBOs, which are essentially truncated TIBO analogues, to understand the impact of removing the 5-membered imidazole ring on anti-HIV activity.

Q2: What were the key findings regarding the anti-HIV activity of TBO derivatives?

A: While TBO derivatives exhibited lower potency compared to their parent TIBO compounds, they still displayed significant anti-HIV-1 activity [, ]. This finding suggests that the core structure of 1,3,4,5-Tetrahydro-2H-1,4-benzodiazepin-2-one holds potential for further development as a scaffold for anti-HIV drug discovery.

Q3: How does the structure of TBO derivatives relate to their activity?

A: The research primarily focuses on the removal of the 5-membered imidazole ring present in TIBO compounds [, ]. Further studies exploring modifications to the substituents on the 1,3,4,5-Tetrahydro-2H-1,4-benzodiazepin-2-one core could provide valuable insights into structure-activity relationships and guide the development of more potent and selective anti-HIV agents.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,3-Bis[(4-chlorophenyl)methyl]pentane-2,4-dione](/img/structure/B157060.png)

![(2R,3R)-2-benzhydryl-N-[[2-(trifluoromethyl)phenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B157078.png)